Chlorothen hydrochloride

Carcinogenicity Toxicology Chronic Bioassay

Ethylenediamine antihistamine carcinogenicity studies require verified negative controls structurally matched to hepatocarcinogenic analogs. Chlorothen HCl (CAS 135-35-3) produced no liver neoplasms in F344 rats under conditions where methapyrilene induced 100% incidence-a differential outcome arising from single-atom substitution. • Non-mutagenic in Ames assay ± nitrosation • Validated HPLC-fluorescence method at 10 ng/g sensitivity • Established IP LD50: 105 mg/kg (mouse) for reproducible dose selection

Molecular Formula C14H19Cl2N3S
Molecular Weight 332.3 g/mol
CAS No. 135-35-3
Cat. No. B090539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorothen hydrochloride
CAS135-35-3
SynonymsChlorothen hydrochloride
Molecular FormulaC14H19Cl2N3S
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2.Cl
InChIInChI=1S/C14H18ClN3S.ClH/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12;/h3-8H,9-11H2,1-2H3;1H
InChIKeyBGBBHUXHUOMKPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorothen Hydrochloride Technical Baseline


Chlorothen hydrochloride (CAS 135-35-3), also designated chloropyrilene or Thenclor, is a first-generation ethylenediamine-derivative antihistamine with documented anticholinergic activity [1]. The compound features a 5-chlorothiophene-methyl moiety that distinguishes it structurally from the benzyl-containing analog tripelennamine . Identified by NSC number 27170 and UNII QSP83DUZ6U, chlorothen hydrochloride is supplied as a crystalline solid with melting point 106-108°C and is freely soluble in water [2].

Compound Class

Ethylenediamine antihistamine SAR probe

Structural Handle

5-Chlorothiophene-methyl substitution site

Physical Format

Crystalline solid, freely water-soluble

Chlorothen HCl Substitution Failure


Ethylenediamine antihistamines such as tripelennamine, methapyrilene, and thenyldiamine cannot be freely interchanged despite shared core scaffolds. The introduction of a 5-chlorothiophene-methyl group replacing the benzyl moiety in tripelennamine represents a halogen substitution that demonstrably alters both toxicological profile and biological activity compared to non-halogenated analogs . Critically, the carcinogenicity outcomes diverge sharply within this class: methapyrilene induced 100% incidence of liver neoplasms in F344 rats, while chlorothen produced no increase in liver neoplasms under identical dosing conditions—a difference arising from single-atom or single-position structural variations [1]. Analytical differentiation further mandates compound-specific procurement; validated HPLC-fluorescence methods achieve quantification of chlorothen citrate at 10 ng/g in complex matrices, enabling precise monitoring that substitution with uncalibrated analogs would invalidate [2].

!

Carcinogenicity profile may diverge markedly from non-halogenated analogs; class-level interchange not supported.

!

Validated HPLC-fluorescence methods require compound-specific calibration; substitution with uncalibrated analogs may invalidate trace detection.

!

Halogen substitution alters toxicological profile; single-position variation can shift endpoint response direction.

Chlorothen HCl Differentiation Evidence


Carcinogenicity Assessment in Chronic Rat Study

Chlorothen was evaluated in a direct comparative carcinogenicity study against the structurally related ethylenediamine methapyrilene, which is a known rat liver carcinogen. Under matched dosing conditions, methapyrilene produced 100% incidence of liver neoplasms in F344 rats, whereas chlorothen administration for 80-108 weeks produced no increase in liver neoplasm incidence [1].

Carcinogenicity
Head-to-head
Chlorothen: 0% increaseMethapyrilene: 100% incidence
Supports non-carcinogenic control selection
F344 rat model; 80–108 wk administration
Carcinogenicity Toxicology Chronic Bioassay

Ames Test Mutagenicity Assessment

In a mutagenicity evaluation of amine drugs, chlorothen was tested in the Ames Salmonella assay both alone and following nitrosation. The compound showed no mutagenic activity under any tested condition, whereas certain other amines in the same study (e.g., dimethyldodecylamine-N-oxide) produced positive mutagenic responses after nitrosation [1].

Mutagenicity
Reported
Non-mutagenic (alone & after nitrosation)Comparator: positive after nitrosation
Supports genotoxicity baseline use
Ames assay, ± S9 activation
Mutagenicity Genetic Toxicology Ames Test

Acute Toxicity LD50 in Mice

The acute intraperitoneal toxicity of chlorothen hydrochloride was established in mice as part of foundational pharmacological characterization. The LD50 value provides a quantitative reference point for dosing calculations in animal studies [1].

Acute Toxicity
Reported
LD50 = 105 mg/kg (i.p., mice)
Enables dose-ranging study design
Castillo et al., 1949
Acute Toxicity LD50 Safety Pharmacology

Halogen Substitution Structural Differentiation

Chlorothen incorporates a 5-chlorothiophene-methyl group replacing the benzyl group present in tripelennamine. This halogen substitution is documented to enhance antihistaminic activity and reduce toxicity compared to non-halogenated ethylenediamine analogs, though quantitative potency ratios (e.g., relative IC50 or Ki values) are not reported in the accessible primary literature .

Structural SAR
Class-level
5-Chlorothiophene-methyl vs benzyl
May alter activity & toxicity profile
Quantitative Ki/IC50 data unavailable
Structure-Activity Relationship Medicinal Chemistry Ethylenediamine

HPLC-Fluorescence Trace Quantification

A validated high-pressure liquid chromatographic method with fluorescence detection was developed for chlorothen citrate quantification in complex matrices. The method achieves detection at 10 ng/g in animal feed and human urine, and 500 ng/g in wastewater, enabling environmental monitoring and toxicokinetic studies [1].

Trace Detection
Method context
HPLC-fluorescence: 10 ng/g sensitivity
Supports environmental monitoring studies
Validated in feed, urine, wastewater
Analytical Chemistry HPLC Trace Analysis

Chlorothen Hydrochloride Application Scenarios


Non-Carcinogenic Control for Carcinogenicity Studies

Chlorothen serves as a verified negative control in chronic toxicology studies of ethylenediamine antihistamines. The compound produced no increase in liver neoplasm incidence in F344 rats under conditions where the structural analog methapyrilene induced 100% neoplasms [1]. This differential outcome, attributable to single-atom or single-position substitution, positions chlorothen as a critical comparator for SAR-driven carcinogenicity investigations.

Mutagenicity Baseline in Genotoxicity Screening

Given its documented non-mutagenic profile in the Ames assay both with and without nitrosation [2], chlorothen can function as a negative reference compound in genetic toxicology screening panels evaluating amine-containing pharmaceutical candidates or environmental contaminants.

HPLC Method for Environmental Monitoring

Laboratories developing analytical methods for antihistamine detection in biological or environmental matrices can leverage the validated HPLC-fluorescence protocol established for chlorothen, which provides quantification at 10 ng/g sensitivity in animal feed and human urine [3]. This pre-validated methodology supports toxicokinetic studies, occupational exposure monitoring, and wastewater surveillance programs.

Acute Toxicity Reference for Pharmacology Dosing

The established intraperitoneal LD50 value of 105 mg/kg in mice [4] provides a quantitative reference for dose selection in acute toxicity studies and safety pharmacology assessments, enabling reproducible experimental design across research groups.

Application
Selection Property
Validation Focus
Carcinogenicity comparator studies
Differentiated toxicological profile
Chronic bioassay endpoint review
Genotoxicity screening baseline
Verified non-mutagenic profile
Ames assay response endpoints
Antihistamine trace analysis
Pre-validated HPLC-fluorescence protocol
Detection sensitivity in complex matrices
Dosing reference for in vivo studies
Established acute LD50 baseline
Dose-range finding reproducibility

Technical Documentation Hub

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